

An In-depth Technical Guide to 2-Nitroisobutanol: Synthesis, Properties, and Applications

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Compound of Interest

Compound Name: 2-Methyl-2-nitro-1-propanol

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For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Nitroisobutanol, also known as **2-methyl-2-nitro-1-propanol**, is a valuable nitro alcohol that serves as a versatile intermediate in organic synthesis. Its bifunctional nature, featuring both a hydroxyl (-OH) and a nitro (-NO₂) group, allows for a wide range of chemical transformations, making it a key building block for more complex molecules. This guide provides a comprehensive overview of its synthesis via the Henry nitroaldol reaction, details its physicochemical and spectroscopic properties, and explores its applications, particularly as a precursor to pharmaceutically relevant compounds like 2-amino-2-methyl-1-propanol. Safety protocols and detailed experimental methodologies are included to provide a holistic resource for laboratory and industrial applications.

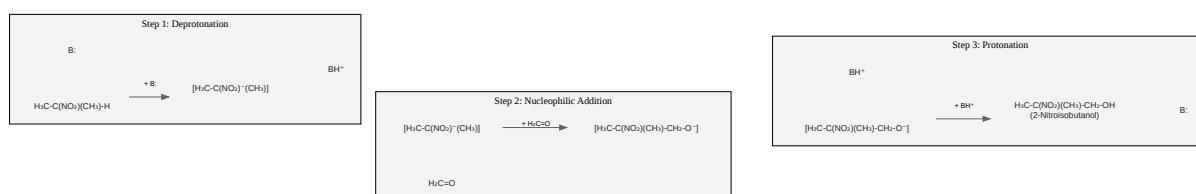
The Synthetic Pathway: The Henry Nitroaldol Reaction

The most direct and common method for synthesizing 2-Nitroisobutanol is the Henry reaction, a classic carbon-carbon bond-forming reaction.^[1] This base-catalyzed addition involves the reaction of a nitroalkane with an aldehyde or ketone.^{[1][2]} For 2-Nitroisobutanol, the specific reactants are 2-nitropropane and formaldehyde.

Reaction Mechanism

The causality of the Henry reaction is rooted in the acidity of the α -proton of the nitroalkane, which is significantly increased by the electron-withdrawing nature of the nitro group. The mechanism proceeds in three fundamental, reversible steps:[1][2]

- Deprotonation: A base removes the α -proton from 2-nitropropane, creating a resonance-stabilized nitronate anion.
- Nucleophilic Addition: The carbon atom of the nitronate anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. This forms a β -nitro alkoxide intermediate.
- Protonation: The alkoxide is protonated by the conjugate acid of the base (or a proton source in the workup), yielding the final product, 2-Nitroisobutanol.



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Caption: Mechanism of the Henry Reaction for 2-Nitroisobutanol Synthesis.

Experimental Protocol: A Self-Validating System

This protocol describes a robust synthesis that can achieve high yields and purity.^{[3][4][5]} The choice of a catalytic amount of a strong inorganic base in a concentrated medium is a key experimental decision to drive the reaction to completion efficiently.

Materials:

- 2-Nitropropane ($\text{C}_3\text{H}_7\text{NO}_2$)
- Formaldehyde (typically as paraformaldehyde or a concentrated aqueous solution, e.g., 37%)
- Inorganic Base Catalyst (e.g., Sodium Hydroxide or Potassium Hydroxide)
- Acid for Neutralization (e.g., Stearic Acid or Hydrochloric Acid)

Procedure:

- **Reaction Setup:** In a suitable reaction vessel equipped with a stirrer and temperature control, combine 2-nitropropane and formaldehyde in a near-equimolar ratio (e.g., 1:1 to 1.1:1).^{[4][5]} Formaldehyde is often introduced as paraformaldehyde for a more concentrated reaction medium.
- **Catalyst Addition:** Add a catalytic amount of an inorganic base (e.g., 1 to 10 milliequivalents per mole of 2-nitropropane).^{[4][5]} The pH of the reaction medium should be maintained between 7 and 11.^{[4][5]}
- **Temperature Control (Causality):** Maintain the reaction mixture with vigorous agitation at a temperature between 40°C and 58°C.^{[4][5]} This temperature range is critical; lower temperatures result in a slow reaction rate, while higher temperatures can promote side reactions, such as dehydration of the product or a reverse reaction.
- **Reaction Monitoring:** The reaction is typically run for 1 to 48 hours.^[4] Progress can be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of starting materials.

- **Neutralization:** Upon completion, cool the reaction mixture slightly (e.g., to ~55°C) and neutralize the base catalyst by adding an acid until the pH is between 4 and 5.^[5] This step is crucial to quench the reaction and prevent product degradation during workup.
- **Purification & Validation:** The product, 2-Nitroisobutanol, can be isolated and purified. Due to its solid nature at room temperature, it often crystallizes upon cooling.^[5] The crude product can be purified by recrystallization from a suitable solvent or by fractional distillation under reduced pressure. Purity should be validated using GC, NMR, and melting point analysis, with expected purity >95%.^[5]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of 2-Nitroisobutanol is essential for its handling, application, and characterization.

Physical Properties

Property	Value	Reference(s)
IUPAC Name	2-Methyl-2-nitro-1-propanol	-
Synonyms	2-Nitroisobutanol	
CAS Number	600-43-1	^{[6][7][8][9]}
Molecular Formula	C ₄ H ₉ NO ₃	^[10]
Molecular Weight	119.12 g/mol	^[10]
Appearance	White crystalline solid	^[5]
Melting Point	90-92 °C	-
Boiling Point	105 °C at 10 mmHg	^[11]
Solubility	Soluble in water, alcohol	^[10]

Note: Some properties are extrapolated from closely related compounds or typical values for nitro alcohols due to limited direct database entries. Values should be confirmed experimentally.

Spectroscopic Profile

Spectroscopic analysis provides the definitive structural confirmation of the synthesized molecule.

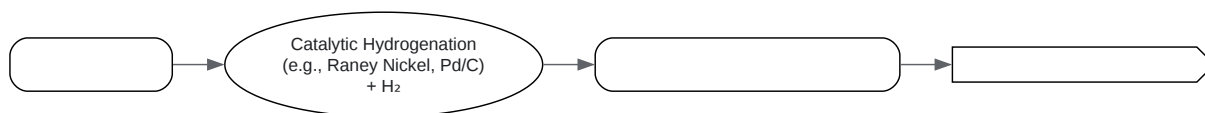
- **^1H NMR Spectroscopy:** The proton NMR spectrum is expected to show three distinct signals:
 - A singlet for the six protons of the two equivalent methyl ($-\text{CH}_3$) groups.
 - A singlet for the two protons of the methylene ($-\text{CH}_2-$) group adjacent to the hydroxyl group.
 - A broad singlet for the hydroxyl ($-\text{OH}$) proton, the chemical shift of which is dependent on concentration and solvent.[\[12\]](#)
- **^{13}C NMR Spectroscopy:** The carbon NMR spectrum will display three signals corresponding to the three unique carbon environments: the quaternary carbon bonded to the nitro group, the methylene carbon, and the two equivalent methyl carbons.
- **Infrared (IR) Spectroscopy:** The IR spectrum provides clear evidence of the key functional groups:
 - **O-H Stretch:** A strong, broad absorption band in the region of $3400\text{--}3200\text{ cm}^{-1}$, characteristic of the alcohol hydroxyl group.[\[13\]](#)
 - **C-H Stretch:** Absorptions just below 3000 cm^{-1} for the aliphatic C-H bonds.
 - **N-O Asymmetric Stretch:** A strong absorption band around 1550 cm^{-1} , a hallmark of the nitro group.[\[14\]](#)
 - **N-O Symmetric Stretch:** A medium to strong absorption band near 1365 cm^{-1} .[\[14\]](#)
 - **C-O Stretch:** An absorption in the $1050\text{--}1150\text{ cm}^{-1}$ region.

Applications in Research and Drug Development

The synthetic utility of 2-Nitroisobutanol stems from the reactivity of its two functional groups, making it a valuable precursor, particularly for the synthesis of β -amino alcohols.

Precursor to 2-Amino-2-methyl-1-propanol (AMP)

The most significant application of 2-Nitroisobutanol is its use as a key intermediate in the synthesis of 2-Amino-2-methyl-1-propanol (AMP).[15] This is achieved through the catalytic reduction of the nitro group to a primary amine.



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Caption: Synthetic workflow from 2-Nitroisobutanol to its amino alcohol derivative.

2-Amino-2-methyl-1-propanol (AMP) is a widely used compound in the pharmaceutical and cosmetics industries.[16][17] Its bifunctional nature, with both a primary amine and a primary alcohol, makes it an ideal scaffold for building molecular complexity in drug synthesis.[15] For example, it is used in the synthesis of buffer solutions, as a component in drugs like pamabrom, and as a precursor to oxazolines. Its derivatives have been investigated for potential use in treating a range of conditions from cancer to cystic fibrosis.[16]

Safety, Handling, and Stability

As with all nitroalkanes and their derivatives, proper safety protocols must be strictly followed.

- **Handling:** Work in a well-ventilated area, preferably under a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sources of ignition, and strong oxidizing agents.
- **Stability and Reactivity:** 2-Nitroisobutanol is generally stable under standard conditions but can be reactive. Alcohols can react exothermically with strong reducing agents and alkali metals.[10] Nitro compounds may decompose at elevated temperatures.[18] The

combination of these two groups requires careful consideration of reaction conditions to avoid unintended reactivity.

Conclusion

2-Nitroisobutanol is a foundational chemical intermediate whose synthesis is a textbook example of the powerful Henry nitroaldol reaction. Its well-defined properties and the versatile reactivity of its functional groups make it an indispensable precursor for a variety of more complex molecules. For drug development professionals, its primary value lies in its efficient conversion to 2-amino-2-methyl-1-propanol, a building block that continues to find new applications in the synthesis of novel therapeutic agents. A thorough understanding of its synthesis, properties, and handling is paramount to leveraging its full potential in both academic research and industrial manufacturing.

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